![molecular formula C15H9F4N3O B15105931 2-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B15105931.png)
2-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide
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Overview
Description
2-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide is a fluorinated aromatic amide compound. It is characterized by the presence of both fluorine and trifluoromethyl groups, which contribute to its unique chemical properties. This compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its potential biological activities and chemical stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide typically involves multiple steps. One common method starts with the preparation of 2-fluoro-6-(trifluoromethyl)benzoic acid. This intermediate is then subjected to acyl chlorination using an acid-binding agent and a chlorinating agent to form 2-fluoro-6-(trifluoromethyl)benzoyl chloride. The final step involves amidation with an appropriate amine to yield the desired benzamide compound .
Industrial Production Methods
For industrial-scale production, the process is optimized for high yield and purity. The steps include:
Acyl Chlorination: Using reagents like thionyl chloride or oxalyl chloride.
Amidation: Employing amines under controlled temperature and pH conditions.
Purification: Techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, it can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or copper catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities or different chemical properties.
Scientific Research Applications
2-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique pharmacological properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-3-(trifluoromethyl)benzamide
- 2-fluoro-4-(trifluoromethyl)pyridine
- Broflanilide
Uniqueness
Compared to similar compounds, 2-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide stands out due to its specific structural features, such as the benzimidazole ring and the positioning of the trifluoromethyl group. These contribute to its unique chemical reactivity and biological activity .
Biological Activity
2-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide is a synthetic compound that belongs to the benzimidazole family, recognized for its diverse biological activities. This compound features a unique structural arrangement, including a fluorine atom and a trifluoromethyl group, which contribute to its potential pharmacological properties.
- Molecular Formula : C15H9F4N3O
- Molecular Weight : 323.24 g/mol
- Structure : The compound consists of a benzamide backbone with a trifluoromethyl group attached to the benzimidazole moiety, enhancing its chemical reactivity and biological activity.
Anticancer Activity
Research indicates that compounds derived from benzimidazole structures, including this compound, exhibit notable anticancer properties. These compounds have been studied for their ability to induce apoptosis in various cancer cell lines.
Case Studies and Findings
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro studies have demonstrated that similar benzimidazole derivatives possess significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for these compounds often fall within the micromolar range, indicating potent activity .
-
Mechanism of Action :
- The anticancer activity is often attributed to the induction of apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. For instance, compounds with similar structures have shown to activate apoptotic pathways in MCF-7 cells in a dose-dependent manner .
-
Comparative Efficacy :
- In comparative studies, certain benzimidazole derivatives have been reported to exhibit higher cytotoxicity than established chemotherapeutics like doxorubicin, particularly against specific cancer types. For example, some derivatives showed IC50 values lower than 15 µM against MCF-7 cells, suggesting they may be more effective than traditional treatments .
Other Biological Activities
Beyond anticancer properties, this compound may also exhibit other biological activities:
- Antimicrobial Activity : Compounds with similar structural motifs have been studied for their antimicrobial effects against various bacterial strains.
- Enzyme Inhibition : Some benzimidazole derivatives act as inhibitors of specific enzymes involved in cancer progression and other diseases, such as phosphodiesterase inhibitors which are known to enhance the efficacy of certain chemotherapeutic agents .
Comparative Analysis with Related Compounds
Compound Name | Structure | Biological Activity | IC50 Values |
---|---|---|---|
This compound | Structure | Anticancer (MCF-7) | < 15 µM |
Benzimidazole Derivative A | Similar structure | Cytotoxicity against leukemia cells | 0.12–2.78 µM |
Benzimidazole Derivative B | Different substituents | Moderate anticancer activity | > 20 µM |
Properties
Molecular Formula |
C15H9F4N3O |
---|---|
Molecular Weight |
323.24 g/mol |
IUPAC Name |
2-fluoro-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C15H9F4N3O/c16-10-4-2-1-3-9(10)13(23)20-8-5-6-11-12(7-8)22-14(21-11)15(17,18)19/h1-7H,(H,20,23)(H,21,22) |
InChI Key |
ZKGUCTLFRIEGQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F)F |
Origin of Product |
United States |
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